

A Comprehensive Technical Guide to the Physical and Chemical Properties of Solid Hexamethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexamethylbenzene

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Introduction

Hexamethylbenzene, also known as mellitene, is a unique aromatic hydrocarbon with the chemical formula $C_{12}H_{18}$ and a structure where the benzene ring is fully substituted with six methyl groups.^{[1][2]} This high degree of methylation confers distinct physical and chemical properties that make it a subject of significant interest in chemical research, particularly in organometallic chemistry and as a ligand in catalysis.^{[2][3]} Its insolubility in water and solubility in various organic solvents further define its applications.^[1] This technical guide provides an in-depth overview of the core physical and chemical properties of solid **hexamethylbenzene**, complete with quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and synthesis.

Physical Properties of Solid Hexamethylbenzene

Solid **hexamethylbenzene** typically appears as colorless to white crystalline prisms or needles.^[1] Its highly symmetric and nonpolar nature dictates its physical characteristics, which are summarized in the tables below.

General and Thermodynamic Properties

Property	Value	References
Molecular Formula	C ₁₂ H ₁₈	[1]
Molar Mass	162.276 g·mol ⁻¹	[1]
Appearance	White crystalline powder, prisms, or needles	[1][4]
Density	1.0630 g·cm ⁻³	[1]
Melting Point	165-166 °C	[1]
Boiling Point	268 °C	[1]
Vapor Pressure	0.00086 mmHg	[4]

Solubility Profile

Solvent	Solubility	References
Water	Insoluble	[1]
Benzene	Soluble	[1]
Ethanol	Soluble	[1]
Acetone	Soluble	[3]
Acetic Acid	Soluble	[3]

Crystallographic Data

The crystal structure of **hexamethylbenzene** was famously determined by Kathleen Lonsdale in 1929, which was a landmark in confirming the planar and hexagonal nature of the benzene ring.[1]

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Triclinic	P $\bar{1}$	8.92	8.86	5.22	44.45	116.58	119.57

Note: The unit cell is triclinic, but the diffraction pattern exhibits pseudo-hexagonal symmetry.[\[1\]](#)

Chemical Properties and Reactivity

The six electron-donating methyl groups on the aromatic ring make **hexamethylbenzene** significantly more electron-rich than benzene, leading to enhanced reactivity towards electrophiles.[\[3\]](#)

Key Chemical Reactions

Reaction Type	Reagents	Products	Notes	References
Oxidation	Trifluoroperacetic acid or hydrogen peroxide	2,3,4,5,6,6-hexamethyl-2,4-cyclohexadienone	[2]	
Oxidation	Strong oxidizing agents (e.g., potassium permanganate)	Mellitic acid (benzenehexacarboxylic acid)	[2]	
Ligand in Organometallic Chemistry	Metal precursors (e.g., ruthenium compounds)	Organometallic complexes	Acts as an electron-rich ligand.	[2]

Experimental Protocols

Synthesis of Hexamethylbenzene via Phenol and Methanol

This method, adapted from Organic Syntheses, provides a reliable route to **hexamethylbenzene**.[\[1\]](#)

Materials:

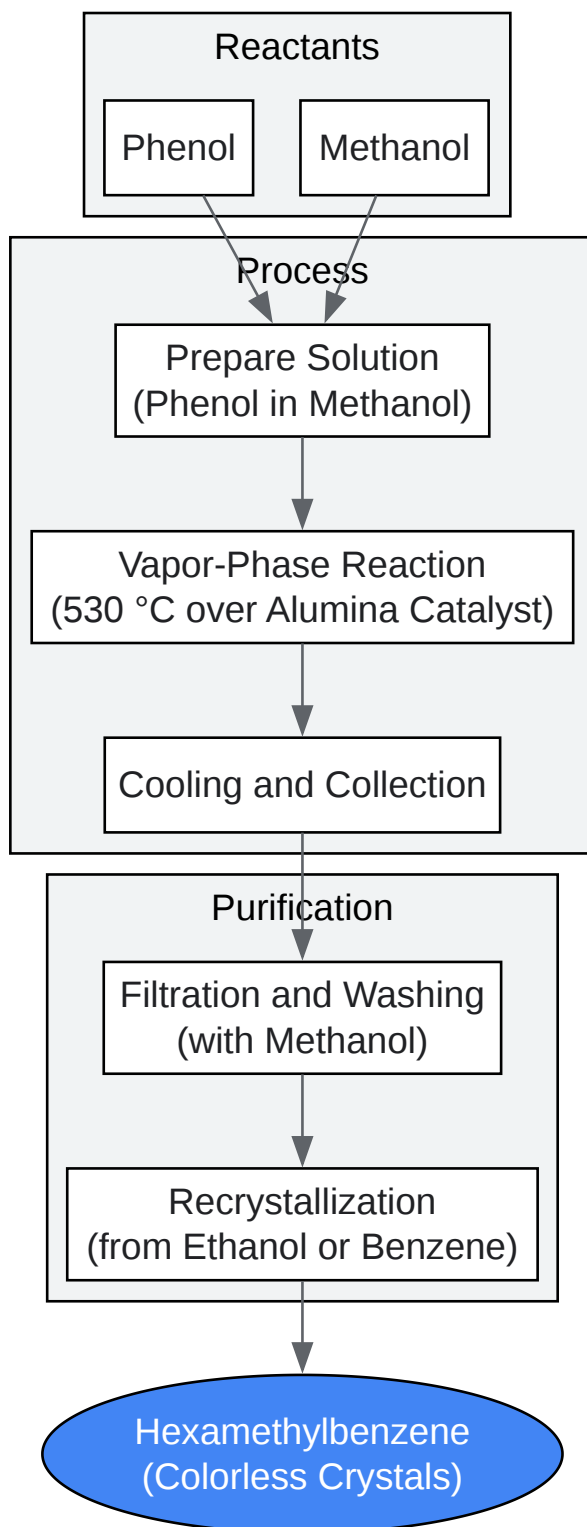
- Phenol
- Methanol

- Activated alumina catalyst (8- to 14-mesh)
- Reaction tube (e.g., quartz)
- Tube furnace
- Apparatus for dropping liquid at a controlled rate
- Receiving flask
- Büchner funnel and filter flask
- Ethanol or benzene for recrystallization

Procedure:

- A solution of 100 g of phenol in 1 L of methanol is prepared.
- The activated alumina catalyst is packed into the reaction tube, which is then placed in the tube furnace and heated to 530 °C.
- The phenol-methanol solution is added dropwise over the heated catalyst at a rate of approximately 110 mL per hour.
- The gaseous products are cooled and collected in a receiving flask. By-product gases should be vented to a fume hood.
- After the addition is complete, the resulting pale yellow solid product is collected by filtration using a Büchner funnel and washed with methanol.
- The crude product is then recrystallized from either ethanol or benzene to yield colorless crystals of **hexamethylbenzene**.

Synthesis of Hexamethylbenzene



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Caption: Experimental workflow for the synthesis of **hexamethylbenzene**.

X-ray Crystallography for Structure Determination

The following is a general protocol for determining the crystal structure of a compound like **hexamethylbenzene**.

Materials:

- High-purity **hexamethylbenzene** crystals
- Goniometer head
- X-ray diffractometer with a monochromatic X-ray source
- Cryo-cooling system (optional, for low-temperature data collection)
- Computer with data collection and structure solution software

Procedure:

- A suitable single crystal of **hexamethylbenzene** is selected and mounted on a goniometer head.
- The mounted crystal is placed in the X-ray diffractometer.
- The crystal is centered in the X-ray beam.
- A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
- A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities and positions of the diffracted spots are recorded.
- The collected data is processed, which includes integration of the reflection intensities and correction for various experimental factors.
- The crystal structure is solved using direct methods or other phasing techniques.
- The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Spectroscopic Analysis

^1H NMR Spectroscopy

- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: A small amount of **hexamethylbenzene** is dissolved in a deuterated solvent (e.g., CDCl_3).
- Typical Spectrum: Due to the high symmetry of the molecule, all 18 protons are chemically equivalent, resulting in a single sharp peak in the ^1H NMR spectrum, typically around 2.22 ppm.^[5]

^{13}C NMR Spectroscopy

- Instrument: An NMR spectrometer with carbon-13 capability.
- Sample Preparation: Similar to ^1H NMR, the sample is dissolved in a deuterated solvent.
- Typical Spectrum: The spectrum will show two peaks: one for the six equivalent aromatic carbons and another for the six equivalent methyl carbons.

Infrared (IR) Spectroscopy

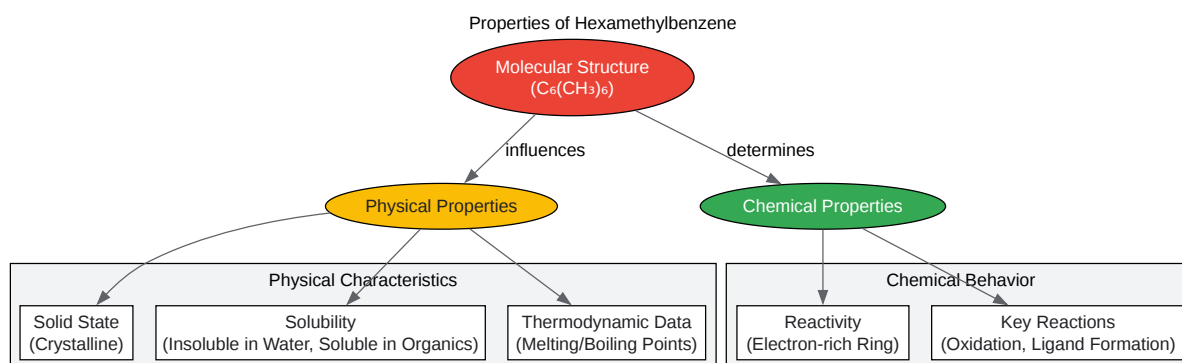
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid **hexamethylbenzene** can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Typical Spectrum: The spectrum will show characteristic C-H stretching and bending vibrations for the methyl groups and aromatic ring, as well as C-C stretching vibrations of the ring.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Ionization Method: Electron Ionization (EI) is commonly used.

- Typical Spectrum: The molecular ion peak (M^+) will be observed at $m/z = 162$. A prominent fragment ion is often seen at $m/z = 147$, corresponding to the loss of a methyl group.[4]

Logical Relationships of Properties



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Caption: Logical relationships of **hexamethylbenzene**'s properties.

Biological Signaling Pathways

Currently, there is no established evidence in the scientific literature to suggest that **hexamethylbenzene** is directly involved in specific biological signaling pathways. Its primary applications and research focus are in the fields of organic synthesis and organometallic chemistry.[2] While the broader class of benzene and its derivatives can exhibit biological activity and toxicity, **hexamethylbenzene** itself is not typically studied in the context of drug development or as a modulator of cellular signaling.[6]

Conclusion

Hexamethylbenzene stands out as a highly substituted aromatic compound with a unique set of physical and chemical properties. Its solid, crystalline nature, coupled with its solubility profile, makes it a valuable substrate in various chemical research endeavors. The electron-rich aromatic system allows for a range of chemical transformations, most notably its use as a ligand in organometallic complexes. The experimental protocols provided herein offer a starting point for researchers working with this fascinating molecule. As a compound primarily of academic and synthetic interest, its direct role in biological systems and drug development pathways remains to be explored.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Solid Hexamethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147005#physical-and-chemical-properties-of-solid-hexamethylbenzene]

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